![molecular formula C26H21FN4O2 B10825119 (2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)
(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-091 is a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A). This compound has been designed to aid in the exploration of the roles played by PIP4K2A and PIP4K2B in various pathophysiological conditions, particularly in cancer research .
Preparation Methods
BAY-091 is synthesized through a series of chemical reactions involving the formation of a 1,7-naphthyridine-based structure. The synthetic route typically involves high-throughput screening followed by structure-based optimization . The compound is stored as a dry powder or as dimethyl sulfoxide (DMSO) stock solutions at -20°C. It is soluble in DMSO up to 10 mM .
Chemical Reactions Analysis
BAY-091 undergoes various chemical reactions, primarily involving its interaction with PIP4K2A. It is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase. The compound shows potent activity on PIP4K2A with an IC50 value of 1.3 nM with 10 μM ATP . It is also active in the homogeneous time-resolved fluorescence (HTRF) assay used for the quantification of produced phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) .
Scientific Research Applications
BAY-091 is primarily used as a chemical probe to study PIP4K2A signaling and its involvement in various pathophysiological conditions, including cancer . The compound has shown potential in inhibiting tumor growth in p53-deficient tumors by hyperactivating AKT and inducing reactive oxygen species-mediated apoptosis . It is also used in cellular thermal shift assays to demonstrate cellular target engagement .
Mechanism of Action
BAY-091 exerts its effects by directly interacting with PIP4K2A in cells, inhibiting downstream signaling pathways. The inhibition of PIP4K2A leads to the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol-4,5-bisphosphate (PI4,5P2), which is involved in the regulation of secretion, cell proliferation, differentiation, and motility . the expected antiproliferative activity in p53-deficient tumor cells was not observed .
Comparison with Similar Compounds
BAY-091 is compared with other similar compounds such as BAY-297, which is also a potent and highly selective inhibitor of PIP4K2A . Both compounds were identified through high-throughput screening and subsequent structure-based optimization. While BAY-091 and BAY-297 share similar mechanisms of action, BAY-091 has shown more potent activity in cellular assays . Other similar compounds include inhibitors targeting different isoforms of phosphatidylinositol-5-phosphate 4-kinase, such as PIP4K2B and PIP4K2C .
Properties
Molecular Formula |
C26H21FN4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H21FN4O2/c1-3-21(26(32)33)30-25-19-11-12-29-14-22(19)31-24(20(25)13-28)17-9-7-16(8-10-17)18-6-4-5-15(2)23(18)27/h4-12,14,21H,3H2,1-2H3,(H,30,31)(H,32,33)/t21-/m1/s1 |
InChI Key |
DVIVLYHDLNAXAT-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N |
Canonical SMILES |
CCC(C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3E,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825039.png)
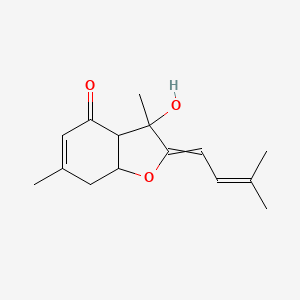
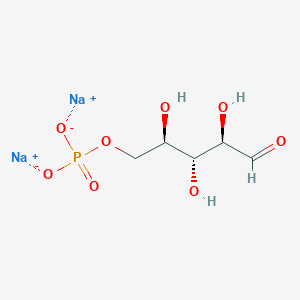
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825071.png)
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)
![2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol](/img/structure/B10825093.png)
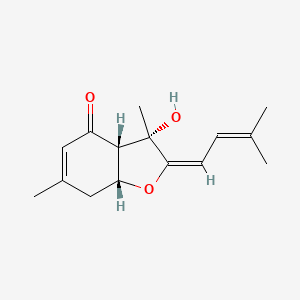
![4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol](/img/structure/B10825105.png)
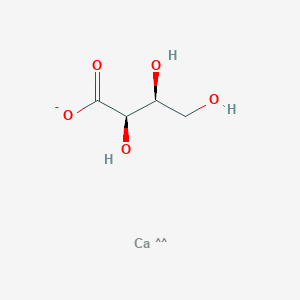
![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)
![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)
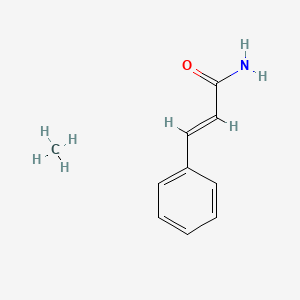
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)
![(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide](/img/structure/B10825134.png)
